REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:13])[C:4]=1[C:14]([F:17])([F:16])[F:15].[Br:18]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:18][CH2:13][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[C:4]2[C:14]([F:16])([F:15])[F:17]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C2=CC=CC(=C2C=C1)C)C(F)(F)F
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
25 (± 5) mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The residual solid in the reaction mixture was removed by filration
|
Type
|
WASH
|
Details
|
the collected solid on the filter was washed with methylene chloride
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C2C=CC(=C(C2=CC=C1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |